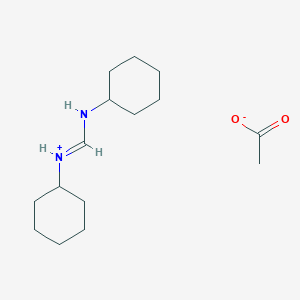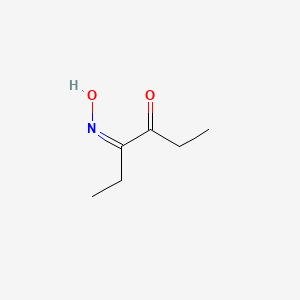
3,4-Hexanedione, monooxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Hexanedione, monooxime is an organic compound with the molecular formula C6H11NO2 It is a derivative of 3,4-hexanedione, where one of the carbonyl groups is converted to an oxime group
Preparation Methods
The synthesis of 3,4-hexanedione, monooxime typically involves the reaction of 3,4-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification processes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,4-Hexanedione, monooxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium borohydride.
Scientific Research Applications
3,4-Hexanedione, monooxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies related to enzyme inhibition and protein modification.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3,4-hexanedione, monooxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can undergo nucleophilic addition reactions with electrophilic centers in biological molecules, leading to modifications that affect their function .
Comparison with Similar Compounds
3,4-Hexanedione, monooxime can be compared with other similar compounds such as:
3,4-Hexanedione: The parent compound without the oxime group.
2,5-Hexanedione: A structural isomer with different reactivity and applications.
Acetone oxime: A simpler oxime compound with different chemical properties. The uniqueness of this compound lies in its specific reactivity due to the presence of both carbonyl and oxime functional groups, which allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
53520-52-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4Z)-4-hydroxyiminohexan-3-one |
InChI |
InChI=1S/C6H11NO2/c1-3-5(7-9)6(8)4-2/h9H,3-4H2,1-2H3/b7-5- |
InChI Key |
FEXFOJWILSEGPI-ALCCZGGFSA-N |
Isomeric SMILES |
CC/C(=N/O)/C(=O)CC |
Canonical SMILES |
CCC(=NO)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


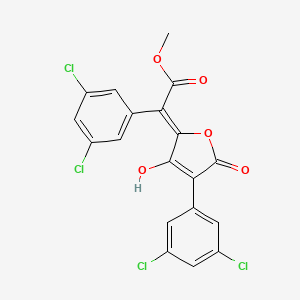

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
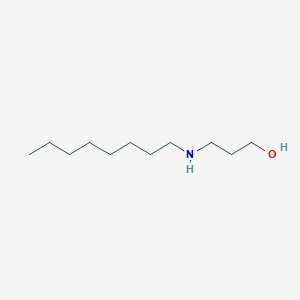
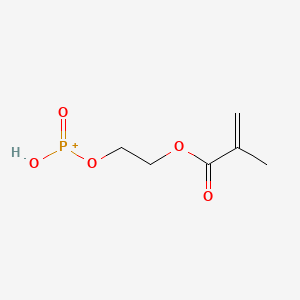


![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
